25-Desacetyl Rifampicin-d3

Isotopic purity Mass spectrometry Reference standard procurement

25-Desacetyl Rifampicin-d3 is a stable isotope-labeled internal standard, essential for the accurate LC-MS/MS quantification of 25-desacetylrifampicin, the primary active metabolite of rifampicin. Its deuterium labeling (+3 Da) provides unambiguous mass discrimination, preventing ion suppression and ensuring precise pharmacokinetic data. This certified reference standard, supplied with comprehensive characterization data, is critical for method validation in ANDA submissions and clinical TDM studies. Procure this high-purity standard to guarantee analytical selectivity and regulatory compliance.

Molecular Formula C43H58N4O12
Molecular Weight 826.0 g/mol
Cat. No. B10815397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-Desacetyl Rifampicin-d3
Molecular FormulaC43H58N4O12
Molecular Weight826.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
InChIInChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3
InChIKeyJQXXHWHPUNPDRT-OFEOUUGISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25-Desacetyl Rifampicin-d3: Deuterated Metabolite Reference Standard for Rifampicin Bioanalysis


25-Desacetyl Rifampicin-d3 (C₄₁H₅₃D₃N₄O₁₁, MW 783.92) is a stable isotope-labeled reference standard—the deuterated analog of 25-desacetylrifampicin, the major active metabolite of the first-line antituberculosis drug rifampicin [1]. The compound features deuterium substitution at three positions on the piperazine ring moiety, conferring a mass shift of +3 Da relative to the unlabeled metabolite, and is supplied as a reddish-orange to brown-orange solid requiring storage at 2–8°C in amber vials under inert atmosphere [2]. Its primary function is as an internal standard for the accurate quantification of 25-desacetylrifampicin in biological matrices via LC-MS/MS, leveraging the near-identical physicochemical properties of the deuterated and unlabeled species while enabling unambiguous mass discrimination .

Why 25-Desacetyl Rifampicin-d3 Cannot Be Replaced by Non-Deuterated or Alternative Labeled Internal Standards


Substitution of 25-Desacetyl Rifampicin-d3 with non-deuterated 25-desacetylrifampicin, Rifampicin-d3, or structurally distinct internal standards introduces quantifiable analytical error due to fundamental mismatches in physicochemical behavior. Non-deuterated 25-desacetylrifampicin co-elutes identically with the target analyte, creating unresolvable ion suppression and cross-signal interference in MS detection [1]. Rifampicin-d3 (deuterated parent drug) fails to co-elute with 25-desacetylrifampicin (retention time difference ~1.1 minutes under standard RP-HPLC conditions) and exhibits distinct extraction recovery profiles (RIF recovery 127.7% vs desRIF recovery 123.2% from plasma), thereby failing the fundamental criterion that an internal standard must track the analyte through all preparative steps [2]. Structurally unrelated internal standards such as papaverine or p-methylaminobenzoic acid demonstrate matrix-dependent extraction divergence, requiring extensive method revalidation [3]. Critically, 25-desacetylrifampicin exhibits a two-compartment pharmacokinetic model linked to rifampicin, with apparent clearance of 95.8 L/h—approximately 9.3-fold higher than the parent drug's 10.3 L/h in 70 kg adults—demonstrating that parent drug internal standards cannot substitute for metabolite-specific quantification [4].

Quantitative Differentiation Evidence: 25-Desacetyl Rifampicin-d3 vs. Comparator Internal Standards


Isotopic Purity Specification of 25-Desacetyl Rifampicin-d3 vs. Non-Deuterated Analogs

25-Desacetyl Rifampicin-d3 (Santa Cruz Biotechnology, Catalog sc-499882) is certified with isotopic purity of 99.2%, with deuterium distribution determined by mass spectrometry showing normalized intensity of d3 = 98.82%, d2 = 0.25%, d1 = 0.63%, and d0 = 0.31% . In contrast, non-deuterated 25-desacetylrifampicin contains no stable isotope enrichment, rendering it spectrometrically indistinguishable from the target analyte and unsuitable for use as an internal standard in quantitative MS workflows.

Isotopic purity Mass spectrometry Reference standard procurement

Comparative Extraction Recovery: desRIF-d3 Internal Standard Performance in Human Plasma LC-MS/MS

In a validated LC-MS/MS method employing desRIF-d3 as the deuterated internal standard, mean recovery of 25-desacetylrifampicin (desRIF) from human plasma was 123.2%, compared with 127.7% for rifampicin (RIF) using its respective deuterated internal standard RIF-d3 under identical sample preparation conditions [1]. The 4.5 percentage point difference in absolute recovery between analyte-internal standard pairs underscores the necessity of metabolite-specific deuterated internal standards rather than cross-analyte substitution. Furthermore, the assay achieved a calibration range of 0.040–10.0 µg/mL for desRIF with quadratic regression fitting and weighting of 1/x, demonstrating that desRIF-d3 adequately tracks the analyte through protein precipitation and reversed-phase LC separation [1].

Matrix effects Extraction recovery Bioanalytical method validation

Pharmacokinetic Clearance Disparity: Why Parent Drug Internal Standards Fail for Metabolite Quantification

Population pharmacokinetic modeling in healthy Asian adults (n=34) receiving 600 mg rifampicin daily for 14 days established that the apparent clearance (CL/F) of 25-deacetyl-rifampicin is 95.8 L/h (RSE 10%), whereas rifampicin clearance is 10.3 L/h (RSE 5.6%) in 70 kg adults [1]. This 9.3-fold clearance difference produces vastly different plasma concentration-time profiles: rifampicin concentrations remain quantifiable over a longer duration, while the metabolite exhibits rapid elimination kinetics best described by a two-compartment model linked to the parent drug's one-compartment model [1]. No investigated covariates (including isoniazid co-administration, demographic factors, or metabolic enzyme genotypes) significantly influenced 25-deacetyl-rifampicin disposition [1].

Pharmacokinetics Apparent clearance Therapeutic drug monitoring

Analytical Sensitivity: LLOQ Differentiation Between Rifampicin and 25-Desacetylrifampicin

Validated HPLC methods reveal substantially different lower limits of quantification (LLOQ) between rifampicin and 25-desacetylrifampicin. One study reports LLOQ of 411 ng/mL and recovery 90.3–108.2% for rifampicin, versus LLOQ of 70 ng/mL and recovery 93.1–107.5% for 25-desacetylrifampicin—an approximately 5.9-fold greater analytical sensitivity for the metabolite [1]. This differential sensitivity arises from distinct chromatographic behavior and MS response factors between the two species. Consequently, internal standard selection must align with the analyte of interest; using a parent drug internal standard for metabolite quantification fails to account for these method-specific sensitivity parameters.

LLOQ Analytical sensitivity HPLC method validation

HPLC Purity Specification and Chemical Identity Verification

Certified HPLC purity of 25-Desacetyl Rifampicin-d3 is specified at 96.24% (Santa Cruz Biotechnology, Catalog sc-499882), with identity confirmed by ¹H-NMR and mass spectrometry . Alternative suppliers report HPLC purity of 90.29% (Clearsynth, Product Code CS-T-94868) or >98% (MedChemExpress, Catalog HY-125587S) . This purity range across commercial sources—spanning approximately 8 percentage points—requires procurement specifications to be matched to intended application requirements. The compound is certified as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA submissions and commercial production .

Chemical purity Quality control Reference standard certification

Validated Application Scenarios for 25-Desacetyl Rifampicin-d3 in Bioanalytical and Pharmacokinetic Workflows


Simultaneous Multi-Analyte LC-MS/MS Quantification of Anti-Tuberculosis Drugs and Metabolites in Human Plasma

25-Desacetyl Rifampicin-d3 serves as the metabolite-specific deuterated internal standard (desRIF-d3) in validated LC-MS/MS methods for simultaneous quantification of rifampicin, 25-desacetylrifampicin, and additional first-line TB drugs in human plasma. In this application, desRIF-d3 enables accurate quantification of 25-desacetylrifampicin across a calibration range of 0.040–10.0 µg/mL, with retention time of 5.40 minutes under specified reversed-phase conditions and MRM transition monitoring at m/z 784 → 752 [1]. The method employs protein precipitation sample preparation and achieves the throughput necessary for both routine therapeutic drug monitoring (TDM) and pharmacokinetic studies, with total run time of 6.5 minutes per sample [1].

Population Pharmacokinetic Modeling of Rifampicin Metabolite Disposition

In population PK studies characterizing the disposition of rifampicin and its active metabolite, 25-Desacetyl Rifampicin-d3 is the essential internal standard enabling accurate quantification of 25-desacetylrifampicin plasma concentrations over multi-day steady-state dosing periods. The PK data generated using this internal standard have established that 25-desacetylrifampicin follows a two-compartment model with apparent clearance of 95.8 L/h (RSE 10%) in 70 kg adults, and that none of the investigated covariates significantly influence metabolite disposition [1]. These concentration-time data are fundamental to understanding inter-individual variability in TB drug exposure and informing dose optimization strategies.

Regulatory-Compliant Bioanalytical Method Validation for ANDA Submissions

25-Desacetyl Rifampicin-d3 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control applications in Abbreviated New Drug Application (ANDA) submissions [1]. The compound's certification includes HPLC purity verification (typically 90–98% range depending on supplier), identity confirmation by ¹H-NMR and mass spectrometry, and isotopic purity characterization essential for demonstrating method selectivity and accuracy to regulatory authorities [2]. This established regulatory acceptance pathway reduces validation burden compared to non-certified or custom-synthesized internal standards.

Drug-Drug Interaction Studies Involving Rifampicin Combination Therapy

In clinical pharmacology studies evaluating rifampicin-mediated CYP450 induction and its effects on co-administered drugs (e.g., clarithromycin), 25-Desacetyl Rifampicin-d3 enables precise quantification of the metabolite across the analytical range of 0.20–5.0 mg/L [1]. The validated LC-MS/MS method employing this internal standard has been shown suitable for therapeutic drug monitoring in combination therapy contexts, with demonstrated analyte stability in human plasma after three freeze-thaw cycles and up to 3 days in the autosampler [1]. This application is directly relevant to studies investigating the complex bidirectional interaction where rifampicin induces CYP3A4 while clarithromycin inhibits it, producing opposing effects on parent drug and metabolite concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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